4-Chloro-2-isopropyl-5-methylanisole
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Overview
Description
1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C11H15ClO It is characterized by a benzene ring substituted with chlorine, isopropyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the chlorination of 5-isopropyl-4-methoxy-2-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent chlorination. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The chlorine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-isopropyl-4-methoxy-2-methylbenzene.
Substitution: Formation of 5-isopropyl-4-methoxy-2-methylphenol.
Scientific Research Applications
1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The isopropyl and methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
- 1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene
- 1-Chloro-4-methoxy-2-methylbenzene
- 1-Chloro-2-methyl-4-methoxybenzene
Uniqueness: 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups on the benzene ring enhances its reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
5903-07-1 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3 |
InChI Key |
YNJGJMNRDOIOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC |
Origin of Product |
United States |
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